Methyl 2-[({4-[(2-chlorobenzyl)oxy]phenyl}carbonyl)amino]benzoate
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Overview
Description
METHYL 2-{4-[(2-CHLOROPHENYL)METHOXY]BENZAMIDO}BENZOATE is a complex organic compound with a variety of applications in scientific research and industry This compound is characterized by its unique chemical structure, which includes a methyl ester group, a chlorophenyl group, and a benzamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{4-[(2-CHLOROPHENYL)METHOXY]BENZAMIDO}BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chlorophenylmethanol with 4-aminobenzoic acid to form an intermediate, which is then reacted with methyl 2-bromobenzoate under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as toluene or dichloromethane, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of METHYL 2-{4-[(2-CHLOROPHENYL)METHOXY]BENZAMIDO}BENZOATE may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced analytical techniques, such as high-performance liquid chromatography (HPLC), further enhances the efficiency and quality of the production process.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{4-[(2-CHLOROPHENYL)METHOXY]BENZAMIDO}BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the chlorophenyl group is replaced by other nucleophiles, such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH) or sodium methoxide (NaOCH₃) in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamido derivatives.
Scientific Research Applications
METHYL 2-{4-[(2-CHLOROPHENYL)METHOXY]BENZAMIDO}BENZOATE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in studies of reaction mechanisms and kinetics.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of METHYL 2-{4-[(2-CHLOROPHENYL)METHOXY]BENZAMIDO}BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting biochemical pathways. In the case of its potential therapeutic applications, the compound may interfere with signaling pathways involved in inflammation or cancer cell proliferation, leading to its observed biological effects.
Comparison with Similar Compounds
METHYL 2-{4-[(2-CHLOROPHENYL)METHOXY]BENZAMIDO}BENZOATE can be compared with other similar compounds, such as:
METHYL 2-{4-[(2-FLUOROPHENYL)METHOXY]BENZAMIDO}BENZOATE: Similar structure but with a fluorophenyl group instead of a chlorophenyl group, which may result in different reactivity and biological activity.
METHYL 2-{4-[(2-BROMOPHENYL)METHOXY]BENZAMIDO}BENZOATE:
METHYL 2-{4-[(2-IODOPHENYL)METHOXY]BENZAMIDO}BENZOATE: The presence of an iodophenyl group can affect the compound’s reactivity and interactions with biological targets.
Properties
Molecular Formula |
C22H18ClNO4 |
---|---|
Molecular Weight |
395.8 g/mol |
IUPAC Name |
methyl 2-[[4-[(2-chlorophenyl)methoxy]benzoyl]amino]benzoate |
InChI |
InChI=1S/C22H18ClNO4/c1-27-22(26)18-7-3-5-9-20(18)24-21(25)15-10-12-17(13-11-15)28-14-16-6-2-4-8-19(16)23/h2-13H,14H2,1H3,(H,24,25) |
InChI Key |
BTHNOMPRSCDTDX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3Cl |
Origin of Product |
United States |
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